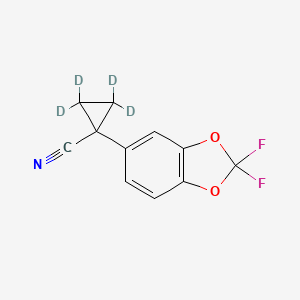![molecular formula C32H26N2O10 B13428519 [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428519.png)
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Protection of Ribofuranose: The ribofuranose sugar is protected by benzoylation to form 2,3,5-Tri-O-benzoyl-D-ribofuranose.
Formation of the Nucleoside: The protected ribofuranose is then coupled with a pyridine derivative under acidic or basic conditions to form the nucleoside analog.
Nitration: The pyridine ring is nitrated to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Reduction: 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-aminopyridine-2(1H)-one.
Deprotection: 1-(2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one.
Aplicaciones Científicas De Investigación
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral research.
Medicine: Investigated for its potential therapeutic properties in cancer treatment.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranosyl)-5-nitropyridine: Similar structure but lacks the β-configuration.
1-(2,3,5-Tri-O-benzoyl-D-ribofuranosyl)-5-nitropyridine-2(1H)-one: Lacks the methyl group at the 2-C position.
Uniqueness
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one is unique due to its specific configuration and substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C32H26N2O10 |
|---|---|
Peso molecular |
598.6 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O10/c1-32(44-30(38)23-15-9-4-10-16-23)27(43-29(37)22-13-7-3-8-14-22)25(20-41-28(36)21-11-5-2-6-12-21)42-31(32)33-19-24(34(39)40)17-18-26(33)35/h2-19,25,27,31H,20H2,1H3/t25-,27-,31-,32-/m1/s1 |
Clave InChI |
AWKZGSYKGWPPIC-VHPOQJMKSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13428438.png)
![4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
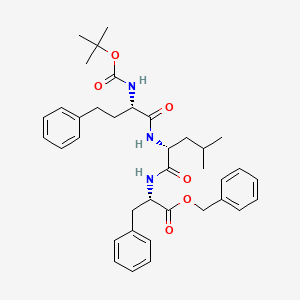

![[1-(2,2-Difluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13428451.png)
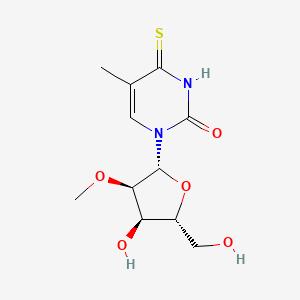
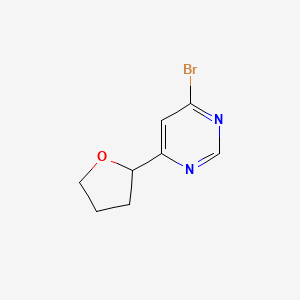
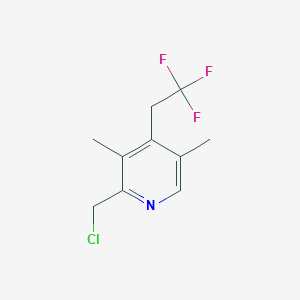
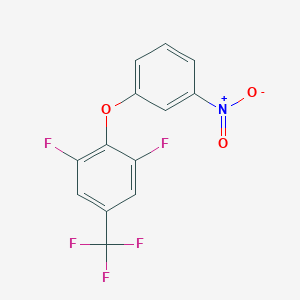
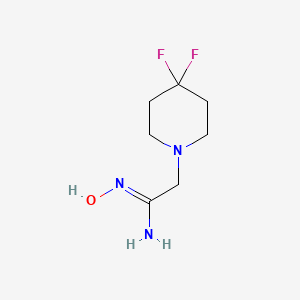
![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)
